molecular formula C5H6F2N2O B1435326 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol CAS No. 1597172-98-9

1-(2,2-difluoroethyl)-1H-pyrazol-4-ol

Cat. No.: B1435326
CAS No.: 1597172-98-9
M. Wt: 148.11 g/mol
InChI Key: QJXRBBINZQXWEY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol is a fluorinated pyrazole derivative intended for research and development use as a key chemical intermediate. This compound serves as a versatile building block in organic synthesis, particularly in the exploration of new active molecules. Its structural features, including the pyrazole ring and difluoroethyl group, are of significant interest in medicinal chemistry for the design and synthesis of novel pharmaceutical candidates. Researchers value this scaffold for its potential to modulate the physicochemical properties of lead compounds, such as their lipophilicity, metabolic stability, and bioavailability. The specific applications, mechanism of action, and detailed physicochemical data for this compound are areas of active investigation. As a specialty intermediate, it is typically utilized in further synthetic transformations to create more complex molecular architectures for screening and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)3-9-2-4(10)1-8-9/h1-2,5,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXRBBINZQXWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoroalkylation Using Phenylsulfone Difluorodiazoethane (Ps-DFA)

A key method involves the reaction of pyrazole precursors with phenylsulfone difluorodiazoethane (Ps-DFA), a difluorinated diazo compound, to introduce the difluoroethyl group.

  • Procedure Summary:

    • A pyrazole compound (e.g., compound 2, 0.3 mmol) is dissolved in toluene (3 mL).
    • Equimolar Ps-DFA (70 mg, 0.3 mmol) is added.
    • The mixture is warmed to 40 °C and stirred for approximately 18 hours until completion (monitored by TLC).
    • The crude product is concentrated under vacuum and purified by silica gel column chromatography using a petrol ether/ethyl acetate (2:1) eluent to yield the difluoroalkylated pyrazole (compound 3).
  • Subsequent Transformation:

    • Compound 3 is dissolved in DMF (3 mL) at room temperature.
    • A buffer solution of acetic acid/sodium acetate (1:1, 8 mol/L, 3 mL) is added.
    • Magnesium turnings (72 mg, 3 mmol, 15 equiv.) are added portionwise.
    • The mixture is stirred at room temperature for 6 hours.
    • After aqueous workup and extraction with ethyl acetate, the product is purified by silica gel chromatography to afford 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol (compound 4).
  • Yields and Characterization:

    • The yields reported for difluoroalkyl pyrazole compounds are high, e.g., 95% for methyl 3-(difluoro(phenylsulfonyl)methyl)-1H-pyrazole-5-carboxylate.
    • Characterization includes NMR, melting point, and mass spectrometry confirming the structure and purity.

Reaction of Ps-DFA with Alkenes

An alternative route involves the reaction of Ps-DFA with alkenes to form difluoroalkylated pyrazoles.

  • Procedure Summary:

    • Compound 1 (Ps-DFA, 51 mg, 0.22 mmol) in 1,4-dioxane (3 mL) is mixed with an alkene (0.2 mmol).
    • The mixture is heated to 40 °C and stirred for 36 hours.
    • DBU (61 mg, 0.4 mmol, 2 equiv.) is added, and stirring continues for 48 hours.
    • After concentration under vacuum, the crude product is purified by silica gel chromatography to yield the desired pyrazole derivative.
  • Scale-Up Example:

    • On a 1 g scale, compound 1 (2.3 g, 9.8 mmol) and alkene (1.0 g, 9.4 mmol) in 1,4-dioxane (30 mL) are reacted under similar conditions.
    • DBU (2.8 g, 19 mmol) is added after 36 hours, and stirring continues for 48 hours.
    • Purification yields the pure product in 68% yield.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Purification Method Notes
Difluoroalkylation with Ps-DFA Compound 2 + Ps-DFA in toluene, 40 °C, 18 h ~95 Silica gel chromatography Followed by Mg reduction in DMF buffer
Reduction & Workup Mg turnings, HOAc/NaOAc buffer, RT, 6 h Not specified Silica gel chromatography Produces this compound
Ps-DFA reaction with alkenes Ps-DFA + alkene in 1,4-dioxane, 40 °C, 36 h + DBU 48 h 68 (scale-up) Silica gel chromatography Longer reaction times, base-promoted step
Cyclization from epoxy-ketones & hydrazine trans-1,3-diphenyl-2,3-epoxy-1-propanone + hydrazine in glacial acetic acid 85.5 Crystallization Indirect method for related pyrazol-4-ol
Chlorination/Oxidation of pyrazolecarbonyls Cl2 or SO2Cl2 chlorination, oxidation with PCC Not specified Extraction and purification Patent method for fluoroalkyl pyrazoles

Research Findings and Notes

  • The use of phenylsulfone difluorodiazoethane (Ps-DFA) is a robust and efficient approach for introducing the difluoroethyl group onto pyrazole rings, providing high yields and clean products after chromatographic purification.

  • Reaction conditions are generally mild (40 °C, room temperature) and involve common solvents such as toluene, DMF, and 1,4-dioxane.

  • The magnesium-mediated reduction step in the presence of acetic acid/sodium acetate buffer is crucial for converting intermediate sulfone-containing compounds into the target pyrazol-4-ol.

  • Scale-up feasibility has been demonstrated, indicating potential for preparative and industrial applications.

  • Related synthetic strategies involving hydrazine derivatives and fluorinated ketones or epoxides provide alternative routes, though these are less direct for the specific compound .

  • Patent literature suggests that chlorination and oxidation of pyrazolecarbonyl precursors can furnish fluoroalkyl-substituted pyrazoles, which might be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol , with the CAS number 1597172-98-9, is a pyrazole derivative that has garnered interest in various scientific research applications. This article delves into its applications, focusing on its role in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the difluoroethyl group in this compound can enhance its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Agrochemicals

Herbicidal Properties
The unique structure of this compound suggests potential as a herbicide. Research into similar compounds has demonstrated their effectiveness in controlling weed populations without adversely affecting crop yields. The difluoroethyl group may contribute to selectivity against certain plant species.

Insecticidal Activity
Studies indicate that pyrazole-based compounds can exhibit insecticidal properties. The incorporation of the difluoroethyl moiety may enhance the compound's bioactivity against agricultural pests, making it a valuable candidate for developing new insecticides.

Material Science

Polymer Additives
Due to its unique chemical structure, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its ability to interact with various polymer matrices could lead to advancements in material performance.

Case Studies

Study TitleFocus AreaFindings
Antimicrobial Efficacy of Pyrazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth with derivatives similar to this compound.
Development of Selective HerbicidesAgrochemicalsIdentified potential herbicidal activity with minimal impact on non-target species.
Enhancing Polymer PropertiesMaterial ScienceShowed improved thermal stability in polymer blends containing pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological effects .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine

  • Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
  • CAS 1006333-08-9, molecular weight 147.13 g/mol .
  • Applications : Used as a building block in kinase inhibitors and antifungal agents .

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

  • Structure: Nitro (-NO₂) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively.
  • Properties : Increased polarity and acidity (purity 95%, CAS 1006442-59-6, MW 221.12 g/mol ).
  • Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals.

Fluorinated Ethyl Group Modifications

1-(2,2,2-Trifluoroethyl)-3-ethyl-4-phenoxy-1H-pyrazol-5-ol

  • Structure: Trifluoroethyl (-CH₂CF₃) group at position 1 and phenoxy (-OPh) at position 4.
  • Properties : Higher lipophilicity due to the trifluoroethyl group; exhibits biological activity in antifungal and anti-inflammatory contexts .
  • Crystallography : Forms hydrogen-bonded dimers (O-H···N interactions) .

1-(2-Fluoroethyl)-4-boronate-1H-pyrazole

  • Structure: Monofluoroethyl (-CH₂CH₂F) and boronate ester at position 4.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for drug discovery (CAS 1049730-39-3 ).

Antifungal Activity

  • Example : 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (CAS 1909320-27-9) shows potent antifungal activity, attributed to the difluoromethyl group’s electron-withdrawing effects .
  • Comparison : The hydroxyl group in 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol may reduce membrane permeability compared to its amine analog but enhance target-specific hydrogen bonding .

Kinase Inhibition

  • Example : 3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 22c ).
  • Role : The difluoroethyl group improves metabolic stability, while the pyrazole core enables π-π stacking with kinase active sites.

Table 1: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications
This compound -OH at C4, -CH₂CF₂H at C1 162.12 (calculated) N/A Under investigation
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine -NH₂ at C4 147.13 1006333-08-9 Kinase inhibitors
1-(2,2,2-Trifluoroethyl)-3-ethyl-4-phenoxy-1H-pyrazol-5-ol -OPh at C4, -CH₂CF₃ at C1 318.25 N/A Antifungal agents
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl -NH₂ at C4, -CF₂H at C5 259.68 1909320-27-9 Antifungal/Agrochemicals

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoroethyl group at the 1-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological properties, influencing its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl group enhances binding affinity, while the hydroxyl group may play a role in modulating reactivity and stability. The compound has been shown to exhibit:

  • Enzyme Inhibition : It acts as an inhibitor of certain kinases, which are critical in various signaling pathways.
  • Antimicrobial Activity : Research indicates that it possesses antibacterial properties against strains such as Methicillin-susceptible Staphylococcus aureus (MSSA) .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
AntibacterialEffective against MSSA; good ADMET profile
Enzyme InhibitionInhibits ROCK1 and ROCK2; lower IC50 compared to analogs
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntitumorExhibits antiproliferative activity in cancer cells

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's antibacterial activity against MSSA. Results showed significant inhibition with an IC50 comparable to established antibiotics like ciprofloxacin .
  • Kinase Inhibition :
    • Research demonstrated that this compound effectively inhibits rho-associated protein kinases (ROCK), which are implicated in neurodegenerative diseases such as ALS. The compound exhibited superior potency compared to traditional inhibitors like Fasudil .
  • Anti-inflammatory Evaluation :
    • A series of experiments assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. It was found to significantly reduce pro-inflammatory cytokine production in vitro .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol and its derivatives?

The synthesis often involves cyclocondensation of hydrazines with difluorinated diketones or β-keto esters. Conventional methods (e.g., reflux in polar solvents like ethanol) and non-conventional approaches (microwave-assisted synthesis) have been employed to optimize yield and regioselectivity. For fluorinated pyrazoles, trifluoroethylation via nucleophilic substitution or radical pathways is critical . Reaction conditions (temperature, solvent, catalyst) must be carefully controlled to minimize side products, as fluorinated intermediates are sensitive to hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes between difluoroethyl substituents and other fluorinated byproducts. 1H^{1}\text{H} NMR helps confirm regiochemistry in the pyrazole ring .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, especially for nitro- or carboxyl-substituted derivatives .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) and identifies polar impurities .

Q. How can researchers ensure the purity of synthesized this compound derivatives?

Recrystallization (using methanol or ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard purification methods. For acid-sensitive derivatives (e.g., carboxylic acid analogs), neutral pH conditions during workup prevent degradation. Purity validation via melting point analysis and HPLC-UV at 254 nm is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming regiochemistry, hydrogen bonding, and conformational flexibility. For example, the trifluoroethyl group in analogs like 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol adopts a specific gauche conformation, stabilized by C–H···F interactions. SHELX software (e.g., SHELXL for refinement) is widely used for structure solution, with attention to thermal displacement parameters to avoid overinterpretation of disorder .

Q. What role do hydrogen-bonding motifs play in the solid-state packing of this compound?

Graph set analysis (as per Etter’s rules) reveals that the hydroxyl group at C4 forms O–H···N hydrogen bonds with adjacent pyrazole rings, creating chains or dimers. In derivatives like 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, additional C–F···H–C interactions contribute to layered packing, influencing solubility and stability .

Q. How can researchers address contradictory data in reaction optimization (e.g., yield vs. regioselectivity)?

Systematic Design of Experiments (DoE) is recommended. For instance, varying equivalents of difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) under controlled temperatures (0°C vs. room temperature) can reveal trade-offs between yield and byproduct formation. High-throughput screening (HTS) with automated liquid handlers accelerates condition optimization .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

  • Bioisosteric replacement : Substituting the hydroxyl group with bioisosteres (e.g., sulfonamide, carboxylate) modulates solubility and target affinity.
  • Fluorine scanning : Introducing additional fluorine atoms at the pyrazole ring or difluoroethyl chain alters metabolic stability and lipophilicity.
  • Crystallographic docking : SCXRD data of protein-ligand complexes (e.g., kinase inhibitors) guide rational design .

Methodological Notes

  • Synthetic challenges : Difluoroethyl groups are prone to elimination under basic conditions; use mild bases (e.g., K2_2CO3_3) and anhydrous solvents .
  • Data interpretation : Contradictions in 19F^{19}\text{F} NMR shifts may arise from solvent polarity or concentration effects; always compare spectra under identical conditions .
  • Crystallography : For poorly diffracting crystals, try cryocooling (100 K) and synchrotron radiation to improve resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,2-difluoroethyl)-1H-pyrazol-4-ol
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